3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
13577-08-7
VCID:
VC20969116
InChI:
InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23)
SMILES:
COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC
Molecular Formula:
C20H22O5
Molecular Weight:
342.4 g/mol
3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid
CAS No.: 13577-08-7
Cat. No.: VC20969116
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13577-08-7 |
|---|---|
| Molecular Formula | C20H22O5 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 3-[4-methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C20H22O5/c1-24-16-8-3-14(4-9-16)5-10-18(21)17-13-15(7-12-20(22)23)6-11-19(17)25-2/h3-4,6,8-9,11,13H,5,7,10,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | RYQBCYLFAYJFIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)CCC(=O)O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator